O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} (4-methylpentyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ETHOXYANILINO)CARBONYL]-3-({[(4-METHYLPENTYL)AMINO]CARBOTHIOYL}OXY)BENZENE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of ethoxy and methylpentyl groups attached to an anilino carbonyl and carbothioyl oxybenzene framework
Preparation Methods
The synthesis of 1-[(4-ETHOXYANILINO)CARBONYL]-3-({[(4-METHYLPENTYL)AMINO]CARBOTHIOYL}OXY)BENZENE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the Ethoxyaniline Intermediate: This step involves the reaction of aniline with ethyl bromide under basic conditions to form 4-ethoxyaniline.
Carbamoylation: The ethoxyaniline intermediate undergoes a reaction with phosgene or a similar carbamoylating agent to form the 4-ethoxyanilinocarbonyl compound.
Thioester Formation: The final step involves the reaction of the carbamoyl compound with 4-methylpentylamine and a thiocarbonylating agent to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-ETHOXYANILINO)CARBONYL]-3-({[(4-METHYLPENTYL)AMINO]CARBOTHIOYL}OXY)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl and thioester groups to alcohols and thiols, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-[(4-ETHOXYANILINO)CARBONYL]-3-({[(4-METHYLPENTYL)AMINO]CARBOTHIOYL}OXY)BENZENE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(4-ETHOXYANILINO)CARBONYL]-3-({[(4-METHYLPENTYL)AMINO]CARBOTHIOYL}OXY)BENZENE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological responses.
Comparison with Similar Compounds
1-[(4-ETHOXYANILINO)CARBONYL]-3-({[(4-METHYLPENTYL)AMINO]CARBOTHIOYL}OXY)BENZENE can be compared with similar compounds such as:
1-{(E)-[2-(2-{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}-2-OXOACETYL)HYDRAZONO]METHYL}-2-NAPHTHYL BENZOATE: This compound shares the ethoxyanilino carbonyl group but differs in its overall structure and functional groups.
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: Similar in having the ethoxyanilino carbothioyl group, but with different substituents and overall molecular framework.
The uniqueness of 1-[(4-ETHOXYANILINO)CARBONYL]-3-({[(4-METHYLPENTYL)AMINO]CARBOTHIOYL}OXY)BENZENE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
O-[3-[(4-ethoxyphenyl)carbamoyl]phenyl] N-(4-methylpentyl)carbamothioate |
InChI |
InChI=1S/C22H28N2O3S/c1-4-26-19-12-10-18(11-13-19)24-21(25)17-8-5-9-20(15-17)27-22(28)23-14-6-7-16(2)3/h5,8-13,15-16H,4,6-7,14H2,1-3H3,(H,23,28)(H,24,25) |
InChI Key |
CGJTXPWWJWPMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.